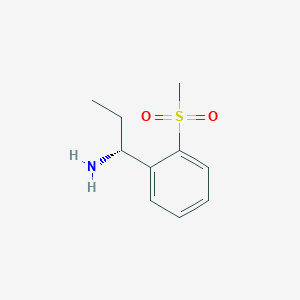
5-Amino-6-(tert-butoxy)pyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-(tert-butoxy)pyridin-2-OL is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an amino group, a tert-butoxy group, and a hydroxyl group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(tert-butoxy)pyridin-2-OL typically involves multiple steps, starting from commercially available precursorsThe amino group is then introduced through a series of reactions involving nitration and reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-(tert-butoxy)pyridin-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-2-one derivatives, while reduction of nitro intermediates results in the formation of amino derivatives.
Aplicaciones Científicas De Investigación
5-Amino-6-(tert-butoxy)pyridin-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-(tert-butoxy)pyridin-2-OL is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-hydroxypyridine: Similar structure but lacks the tert-butoxy group.
6-tert-Butoxy-2-pyridinol: Similar structure but lacks the amino group.
2,6-Dihydroxypyridine: Contains two hydroxyl groups but lacks the amino and tert-butoxy groups.
Uniqueness
5-Amino-6-(tert-butoxy)pyridin-2-OL is unique due to the presence of both an amino group and a tert-butoxy group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-amino-6-[(2-methylpropan-2-yl)oxy]-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8-6(10)4-5-7(12)11-8/h4-5H,10H2,1-3H3,(H,11,12) |
Clave InChI |
ZOWJDDVBFAPKTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



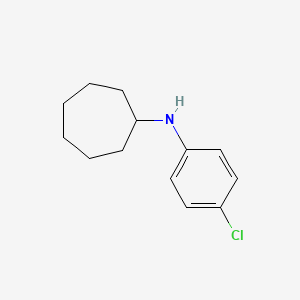
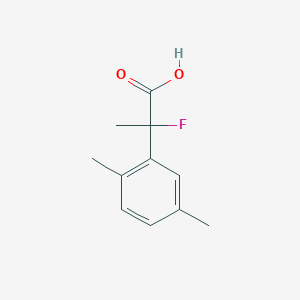
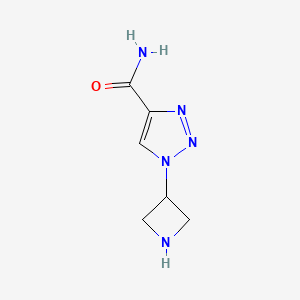
![6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13303247.png)
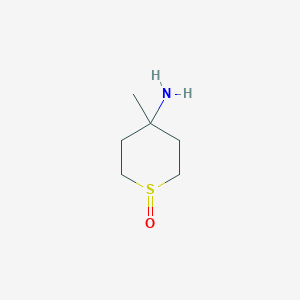
![2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13303251.png)
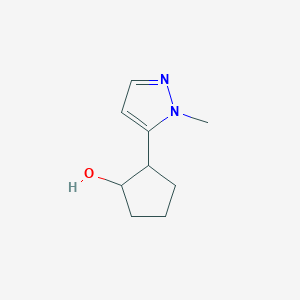

amine](/img/structure/B13303269.png)

![1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13303280.png)
